Azetidine Ring Planarity: trans Isomer Prefers Planar Geometry While cis Isomer Adopts Puckered Conformation
In a comprehensive NMR and conformational study of substituted azetidines, the trans isomer exhibited spectral characteristics consistent with a planar or nearly planar ring, whereas the cis isomer favours a puckered ring with major C‑2 and C‑4 substituents occupying equatorial positions. The puckering angle for trans‑1‑cyclohexyl‑2‑carboxy‑4‑methylazetidine was estimated to be approximately 25°, and the planar preference of the trans azetidine ring in non‑zwitterionic forms is ascribed to the reduced ring strain and stabilising stereoelectronic effects [1]. For trans 4-(azetidine‑1‑carbonyl)cyclohexane‑1‑carboxylic acid, this planarity translates into a defined orientation of the amide‑like carbonyl and the carboxylic acid vectors, which is absent in the cis isomer and in five‑membered pyrrolidine analogs that possess additional ring‑puckering degrees of freedom.
| Evidence Dimension | Azetidine ring planarity (puckering angle) |
|---|---|
| Target Compound Data | Planar or near‑planar azetidine ring (puckering angle ~25° for analogous trans‑azetidine) |
| Comparator Or Baseline | cis‑4‑(azetidine‑1‑carbonyl)cyclohexane‑1‑carboxylic acid (puckered ring); trans‑pyrrolidine‑1‑carbonyl analog (additional puckering modes) |
| Quantified Difference | Trans isomer locks the azetidine into a planar geometry, reducing conformational entropy loss upon target binding; cis isomer introduces a puckered nitrogen geometry that alters hydrogen‑bonding directionality. |
| Conditions | 1H NMR coupling constants, NOE effects, 13C steric shifts, 15N NMR chemical shift differences; zwitterionic vs non‑zwitterionic environments. |
Why This Matters
Procurement of the trans isomer ensures a predictable, rigid molecular geometry that is critical for structure‑guided drug design and for maintaining consistent SAR within azetidine‑containing lead series.
- [1] C. A. Kingsbury, D. S. Soriano, K. F. Podraza, N. H. Cromwell, Configuration and conformation of substituted azetidines, J. Heterocyclic Chem., 1982, 19, 157–163. View Source
